Scaffold Benchmarking: Alkaline Phosphatase Inhibition Potency of the 5-Benzyl-1,3,4-oxadiazole Core
The 5-benzyl-1,3,4-oxadiazole scaffold has been quantitatively characterized as a potent alkaline phosphatase (ALP) inhibitor. In a series of phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides (9a-j), the most active compound 9h exhibited an IC50 of 0.420 ± 0.012 µM against human ALP, representing a 6.7-fold improvement over the standard inhibitor KH2PO4 (IC50 = 2.80 µM) [1]. The target compound N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide replaces the sulfanyl linker with a direct amide bond and the phenyl/aryl group with a 2-methoxyphenoxy moiety, which is predicted to alter the hydrogen-bonding network and binding pose relative to 9h. While direct ALP data for the target compound are not yet published, the core scaffold's validated potency provides a credible baseline for its potential as an ALP inhibitor [1].
| Evidence Dimension | Human alkaline phosphatase (ALP) inhibitory activity |
|---|---|
| Target Compound Data | Not determined; scaffold analog tested |
| Comparator Or Baseline | Compound 9h (sulfanyl analog): IC50 = 0.420 ± 0.012 µM; Standard KH2PO4: IC50 = 2.80 µM |
| Quantified Difference | 9h is 6.7-fold more potent than KH2PO4; relative potency of target compound unknown |
| Conditions | In vitro enzyme inhibition assay against human ALP; Lineweaver-Burk kinetic analysis |
Why This Matters
The validated ALP inhibitory activity of the 5-benzyl-1,3,4-oxadiazole core suggests the target compound is a credible candidate for phosphatase-targeted research, but direct comparative data are needed to confirm the impact of the 2-methoxyphenoxy substitution.
- [1] Iqbal, Z., Ashraf, Z., Hassan, M., Abbas, Q., & Jabeen, E. (2019). Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors: Synthesis, computational studies, enzyme inhibitory kinetics and DNA binding studies. Bioorganic Chemistry, 90, 103108. View Source
